tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate
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Overview
Description
tert-Butyl N-(4-bromo-1H-indazol-6-yl)carbamate: is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Bromination: The indazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Carbamate Formation: The final step involves the reaction of the brominated indazole with tert-butyl isocyanate to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indazole derivatives.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce various functional groups onto the indazole core.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like cesium carbonate in solvents like 1,4-dioxane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-indazole derivative, while coupling reactions could introduce various aryl or alkyl groups onto the indazole core.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-bromo-1H-indazol-6-yl)carbamate is used as an intermediate in the synthesis of various indazole derivatives, which are valuable in medicinal chemistry for the development of new drugs .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases . They also exhibit anticancer, anti-inflammatory, and antibacterial activities .
Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. It may also find applications in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential inhibitor of phosphoinositide 3-kinase δ, it may interfere with the signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- tert-Butyl N-(4-bromo-1H-indazol-5-yl)carbamate
- tert-Butyl N-(4-chloro-1H-indazol-6-yl)carbamate
- tert-Butyl N-(4-fluoro-1H-indazol-6-yl)carbamate
Comparison: While these compounds share a similar indazole core structure, the presence of different halogen atoms (bromine, chlorine, fluorine) can significantly influence their chemical reactivity and biological activity. For example, the bromine atom in tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate may make it more reactive in nucleophilic substitution reactions compared to its chloro or fluoro counterparts . Additionally, the biological activity of these compounds can vary, with each halogenated derivative potentially exhibiting different levels of potency and selectivity towards specific molecular targets .
Properties
CAS No. |
1638764-92-7 |
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Molecular Formula |
C12H14BrN3O2 |
Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-1H-indazol-6-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-7-4-9(13)8-6-14-16-10(8)5-7/h4-6H,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
PFKMFETZSXHWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=NN2)C(=C1)Br |
Origin of Product |
United States |
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